Wilformine
Description
Historical Context of Wilformine Discovery and Initial Academic Inquiry
The presence of alkaloids in plants of the Celastraceae family has been recognized for over 50 years. cdnsciencepub.com However, the first complete structures for members of the large group of sesquiterpene alkaloids were not announced until 1970. cdnsciencepub.com this compound is a sesquiterpene pyridine (B92270) alkaloid. researchgate.net It was isolated from the roots of Tripterygium wilfordii Hook, also known as Thunder God Vine, a plant widely distributed in southern China. cdnsciencepub.com Early research by Beroza isolated a number of alkaloids from T. wilfordii, including wilfordine, wilforine (B192672), wilforzine, wilforgine, and wilfortrine. cdnsciencepub.com
This compound was also isolated from the ethanol (B145695) extract of Tripterygium hypoglaucum roots in 1999. nih.govfrontiersin.orgresearchgate.netfrontiersin.org Notably, an alkaloid designated as this compound was found to be identical to euonine (B1252212), a compound previously isolated from Euonymus sieboldiana. cdnsciencepub.com
Natural Occurrence and Botanical Significance in Research Contexts
This compound naturally occurs in plants of the Celastraceae family. researchgate.net Specifically, it has been isolated from Tripterygium wilfordii and Tripterygium hypoglaucum. cdnsciencepub.comresearchgate.netnih.govfrontiersin.orgresearchgate.netfrontiersin.org Species from the Celastraceae and Hippocrateaceae families are considered rich sources and chemotaxonomical markers for sesquiterpene pyridine alkaloids. researchgate.net These alkaloids feature a sesquiterpene backbone, which is a polyester (B1180765) of cyclic alcohols derived from dihydroagarofuran. researchgate.net This core structure, a β-dihydroagarofuran skeleton, is considered a chemotaxonomic indicator of the Celastraceae family. docsdrive.com
Plants in the Celastraceae family have been valued for centuries for their medicinal and insecticidal properties. docsdrive.comresearchgate.net Research into the botanical significance of this compound and related compounds often focuses on their presence within these plants and their potential roles as secondary metabolites. docsdrive.comresearchgate.netmdpi.comoup.comresearchgate.net
Here is a table summarizing the natural sources of this compound mentioned in the search results:
| Compound | Plant Source | Family |
| This compound | Tripterygium wilfordii Hook | Celastraceae |
| This compound | Tripterygium hypoglaucum | Celastraceae |
| Euonine | Euonymus sieboldiana | Celastraceae |
Evolution of Academic Interest in this compound and Structurally Related Analogues
Academic interest in this compound is part of a broader focus on the sesquiterpene pyridine alkaloids found in the Celastraceae family. researchgate.netmdpi.comsemanticscholar.org The complex and diverse structures of these compounds have continuously attracted the attention of researchers. mdpi.comsemanticscholar.org Early studies focused on the isolation and structural elucidation of these alkaloids. cdnsciencepub.com The structure of wilfordine, a related alkaloid, was elucidated, and structures of wilforine and wilfortrine were also postulated based on earlier research. cdnsciencepub.com The identity of this compound with euonine was established by researchers in Shanghai. cdnsciencepub.com
The research has evolved to include the isolation and structure determination of additional related alkaloids from T. wilfordii. cdnsciencepub.com Techniques such as 1D and 2D NMR spectroscopy have been crucial in elucidating the structures of these compounds and their analogues. researchgate.netmdpi.comsemanticscholar.org The study of structurally related analogues, such as 1-desacetylwilfordine and 1-desacetylwilfortrine, has provided insights into the structural features and variations within this class of alkaloids. cdnsciencepub.com The interest extends to understanding the relationship between the structure and the biological activities observed in these compounds. researchgate.netsemanticscholar.org
Overview of Current Research Trajectories and Unaddressed Chemical Biology Challenges
Current research trajectories involving this compound and related sesquiterpene pyridine alkaloids continue to focus on their chemical characterization and potential interactions within biological systems. The field of chemical biology seeks to apply chemical approaches to study biological systems. unimelb.edu.aumpg.dehelmholtz-hips.derug.nl While the provided search results touch upon biological activities of these compounds, the focus here remains strictly on the chemical biology challenges and research trajectories from a chemical perspective.
One challenge lies in the complex and diverse structures of sesquiterpene pyridine alkaloids, which can impede research, particularly concerning the lack of access to authentic standards for comprehensive analysis. nih.gov Although spectral databases are valuable, their coverage of plant chemical diversity is currently limited. nih.gov
Research continues on isolating and identifying new sesquiterpene pyridine alkaloids from Tripterygium species. mdpi.comsemanticscholar.org Structural elucidation using advanced spectroscopic techniques remains a key area. mdpi.comsemanticscholar.org Understanding the biosynthesis pathways of these complex molecules presents a chemical biology challenge, with limited gene information available on the biosynthesis pathways of triptolide (B1683669) and sesquiterpene pyridine alkaloids. researchgate.net
The development of new synthetic procedures, particularly environmentally friendly ones, for the preparation of natural substances like these alkaloids is also a relevant research area in chemical biology. upol.cz Furthermore, exploring the chemical properties and reactivity of this compound and its analogues to understand their interactions with biological molecules at a chemical level represents an ongoing challenge. Research into the molecular mechanisms, such as the inhibition of specific pathways, involves understanding the chemical interactions between the compound and its biological targets. mdpi.comsemanticscholar.orgnih.gov
Structure
2D Structure
Properties
Molecular Formula |
C38H47NO18 |
|---|---|
Molecular Weight |
805.8 g/mol |
IUPAC Name |
[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-19,20,22,23,25-pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate |
InChI |
InChI=1S/C38H47NO18/c1-17-12-13-25-24(11-10-14-39-25)34(47)50-15-35(8)26-27(51-19(3)41)31(54-22(6)44)37(16-49-18(2)40)32(55-23(7)45)28(52-20(4)42)30(56-33(17)46)36(9,48)38(37,57-35)29(26)53-21(5)43/h10-11,14,17,26-32,48H,12-13,15-16H2,1-9H3/t17-,26+,27+,28-,29+,30-,31+,32-,35-,36-,37+,38-/m0/s1 |
InChI Key |
QIHHQEWWGMEJTH-VWEYKOQISA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Synthetic and Isolation Methodologies for Wilformine and Analogues
Advanced Strategies for Isolation of Wilformine from Natural Sources
Natural products like this compound are typically isolated from plant materials through extraction followed by a series of purification steps. The initial extraction often involves solvents such as ethanol (B145695) or methanol (B129727) from plant parts like roots. nih.govfrontiersin.org Following extraction, the complex mixture of compounds requires advanced separation techniques to isolate individual components like this compound.
High-resolution chromatographic techniques are indispensable for separating this compound from the myriad of other compounds present in crude plant extracts. High-Performance Liquid Chromatography (HPLC) is a widely used method in natural product chemistry for achieving high purity and resolution of target compounds from complex mixtures. researchgate.netspringernature.com This technique separates compounds based on their differential interactions with a stationary phase and a mobile phase. neu.edu.tr The effectiveness of chromatographic separation in liquid chromatography can be adjusted by altering the composition of the mobile phase. libretexts.org Analytical scale HPLC is useful for initial studies and obtaining information about sample mixtures, while preparative HPLC is employed for isolating larger quantities. researchgate.net Specific chromatographic conditions, such as the type of column (e.g., C18 reversed-phase) and the mobile phase gradient, are optimized to achieve baseline separation of this compound from closely related analogues and other co-eluting compounds. google.com Mass spectrometry (MS) detection coupled with chromatography can be particularly useful for targeted isolation of compounds, even in cases of coelution, aiding in the precise collection of partially coeluting compounds. interchim.com
Preparative scale isolation is crucial in natural product research to obtain sufficient quantities of pure compounds, such as this compound, for detailed structural elucidation, biological activity testing, and potential further chemical modifications. interchim.com While analytical HPLC deals with microgram quantities, preparative HPLC allows for the purification of tens to hundreds of milligrams, or even grams, of a sample. interchim.comnatpro.com.vn This scale of isolation is essential for providing material for comprehensive studies that go beyond initial detection or analysis. Preparative HPLC, particularly reversed-phase preparative HPLC, is a robust and widely used mode for purifying a wide range of natural products. springernature.comnih.gov Other preparative chromatographic methods include column chromatography using various stationary phases like silica (B1680970) gel or ODS (octadecylsilyl). natpro.com.vnsemanticscholar.org A general strategy for natural product isolation often involves a multi-concept approach combining various separation and fractionation methods. natpro.com.vn
Research findings indicate that this compound has been isolated from the ethanol extract of Tripterygium hypoglaucum roots. nih.govfrontiersin.org Another study mentions the isolation of this compound along with other sesquiterpene pyridine (B92270) alkaloids from the roots of Tripterygium hypoglaucum. researchgate.net These isolation efforts often involve initial extraction followed by chromatographic separation techniques to yield the pure compound.
Semisynthesis and Derivatization of this compound Analogues
The isolation of natural products like this compound from plant sources can be a complex process. semanticscholar.orgnih.gov To explore the full therapeutic potential of such compounds and to mitigate potential drawbacks, such as toxicity or limited availability, semisynthesis and chemical derivatization are employed. frontiersin.orgnih.gov Semisynthesis involves using a naturally isolated compound as a starting material for chemical transformations to produce new, related compounds (analogues). This approach allows for targeted modifications to the core structure, which can lead to the discovery of compounds with enhanced efficacy, altered selectivity, or improved pharmacokinetic properties. The development of active analogues from natural products of the genus Tripterygium has been a focus for drug synthesis researchers. frontiersin.orgnih.gov
Chemical Modification Strategies for Structure-Activity Relationship Elucidation
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating variations in chemical structure with changes in biological activity. ug.edu.gecreative-proteomics.comdrugdesign.orgcollaborativedrug.com For a complex molecule like this compound, with multiple functional groups including hydroxyl and ester moieties, chemical modification strategies are crucial for understanding which parts of the molecule are essential for its observed biological effects. semanticscholar.orgnih.gov
While specific detailed SAR data for this compound derivatives from the search results are limited in terms of comprehensive tables, the principle of chemical modification to probe SAR is well-established and directly applicable to this class of compounds. Studies on related sesquiterpene pyridine alkaloids from Tripterygium wilfordii have investigated the inhibitory effects on pathways like NF-κB, and such studies often involve testing isolated compounds and their analogues to understand the structural features contributing to activity. nih.gov
Rational Design and Synthesis of this compound Derivative Libraries
Rational design in chemical synthesis involves using structural information about the target molecule or its biological target to guide the design of new derivatives. nih.govmdpi.commdpi.comekb.egrsc.org For this compound, rational design of derivative libraries would likely involve considering its complex polycyclic structure and the nature of its ester and hydroxyl groups. Based on initial SAR findings or computational modeling, specific modifications can be planned to optimize desired properties.
The synthesis of this compound derivative libraries involves a series of controlled chemical reactions starting from isolated this compound or closely related natural analogues. These reactions are designed to introduce diversity at specific positions of the molecule. For instance, different acyl groups could be used to create a library of ester derivatives, or reactions targeting hydroxyl groups could yield ethers or carbamates. The goal is to generate a collection of related compounds that can be screened for biological activity, allowing for the identification of analogues with improved potency, selectivity, or pharmacokinetic profiles. The development of active analogues from Tripterygium natural products highlights the application of synthetic strategies in exploring the therapeutic potential of this class of compounds. frontiersin.orgnih.gov
Chemoenzymatic Synthesis of Modified this compound Scaffolds
Chemoenzymatic synthesis combines the specificity and efficiency of enzymatic reactions with the versatility of chemical transformations. This approach can be particularly useful for synthesizing complex molecules with multiple chiral centers or for introducing modifications at specific sites that are difficult to access through purely chemical means. While the search results discuss chemoenzymatic synthesis in the context of other compound classes like oligosaccharides and glycoproteins, its specific application to the synthesis or modification of this compound or its sesquiterpene pyridine alkaloid scaffold is not explicitly detailed in the provided snippets. nih.govnih.gov However, given the complex and highly functionalized nature of this compound, chemoenzymatic approaches could potentially offer advantages for targeted modifications, such as the selective esterification or glycosylation of specific hydroxyl groups, if suitable enzymes were identified or engineered.
Advanced Structural Elucidation and Conformational Analysis of Wilformine
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Spectral Assignment and Connectivity
NMR spectroscopy is a cornerstone technique in organic structure elucidation, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. For complex natural products like wilformine, multidimensional NMR experiments are essential for complete spectral assignment and establishing through-bond and through-space correlations. Studies on sesquiterpene pyridine (B92270) alkaloids from Tripterygium wilfordii, including this compound, have extensively utilized 1D and 2D NMR spectroscopic analysis for primary structure elucidation. mdpi.comsemanticscholar.org Techniques such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are typically employed. Analysis of HMBC correlations, for instance, can definitively assign the positions of ester groups within the complex this compound structure. semanticscholar.org The comparison of NMR data of this compound with its derivatives, such as deacetylthis compound, also aids in confirming structural features and identifying sites of modification. cdnsciencepub.com
X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformation
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Research
Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful tools for investigating the stereochemistry and conformation of chiral molecules in solution. These techniques probe the differential absorption or rotation of left and right circularly polarized light, which is dependent on the three-dimensional arrangement of chromophores. While specific applications of ECD or ORD to this compound were not detailed in the provided search results, these methods are commonly used in natural product chemistry to assign or confirm absolute configurations, particularly when single crystals suitable for X-ray crystallography are difficult to obtain. Analysis of the CD spectrum of derivatives has been used to establish absolute configurations of related natural products. vdoc.pub
High-Resolution Mass Spectrometry-Based Structural Characterization and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of a compound. Coupled with tandem mass spectrometry (MS/MS), it provides fragmentation patterns that offer insights into the molecule's structure and connectivity. HRMS has been used in the characterization of this compound and related sesquiterpene pyridine alkaloids from Tripterygium wilfordii. mdpi.comoup.com Analysis of MS/MS fragmentation patterns helps in confirming proposed structures and understanding how the molecule breaks down under energetic conditions, providing valuable corroborative evidence for structural assignments made by NMR. oup.com
Vibrational Spectroscopy (e.g., Raman, Infrared) for Molecular Fingerprinting and Interaction Studies
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule and their vibrational modes. These spectra serve as molecular fingerprints, useful for identification and comparison with known compounds. While specific details on the IR or Raman spectra of this compound were not prominently featured in the search results, these methods can provide complementary information to NMR and MS regarding the presence of specific bonds and functional groups (e.g., hydroxyl, carbonyl, ester stretches) within the this compound structure. They can also be used to study molecular interactions and solid-state forms.
Computational Approaches to Conformational Space Exploration and Energy Landscapes
Computational chemistry plays an increasingly important role in understanding the conformational preferences and energy landscapes of flexible molecules like this compound. Methods such as molecular mechanics, quantum mechanics, and molecular dynamics simulations can be used to explore the possible conformations of a molecule and estimate their relative energies. While direct computational studies on this compound's conformational analysis were not extensively detailed in the search results, computational procedures for conformational search and energy minimization have been applied to related natural products to clarify predominant conformers and energy differences between stereoisomers. epdf.pub These approaches can complement experimental data from NMR (e.g., coupling constants, NOE correlations) and chiroptical spectroscopy to provide a more complete picture of this compound's dynamic structure in solution. Molecular docking, which involves computational assessment of ligand binding to a receptor based on conformational scoring, has also been applied in studies involving this compound, indicating the use of computational methods to understand its interactions based on its structure. researchgate.netnih.gov
Compound Table
| Compound Name | PubChem CID |
| This compound | 44584752 |
Data Tables
Based on the search results, specific quantitative spectroscopic data (like detailed NMR peak assignments or HRMS fragmentation ions with intensities) for this compound across all techniques were not consistently available in a format suitable for creating interactive data tables within this response. The search results primarily described the application of these techniques for structural elucidation of this compound and related compounds, rather than providing extensive raw or processed spectral data for this compound itself. However, the PubChem entry provides some calculated properties:
| Property | Value |
| Molecular Formula | C₃₈H₄₇NO₁₈ |
| Molecular Weight | 805.8 |
| Number of Hydrogen Bond Acceptors | 19 |
| Number of Hydrogen Bond Donors | 1 |
| Number of Rotatable Bonds | 13 |
| Number of Rings | 5 |
| Number of Stereocenters | 12 |
| Topological Polar Surface Area (TPSA) | 252.75 |
| logS (Aqueous Solubility) | -4.277 |
| logP (Octanol/Water Partition Coefficient) | 1.488 |
Mechanistic Investigations of Wilformine at the Molecular and Cellular Level
Identification and Validation of Molecular Targets of Wilformine Action
The precise molecular targets of this compound are not yet fully elucidated through direct experimental validation. However, a combination of predictive computational models and initial experimental screenings of related compounds from Tripterygium wilfordii offer preliminary insights into its potential protein interactions.
Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Currently, there is a lack of publicly available research that has utilized biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity and kinetics of this compound with specific protein targets. These methods are crucial for validating the direct interactions predicted by computational models and for quantifying the thermodynamics of binding, which would provide a deeper understanding of the molecular forces driving the interaction.
Enzyme Inhibition and Activation Profiling
Direct experimental evidence from detailed enzyme inhibition or activation profiling studies for this compound is not yet available in the scientific literature. While network pharmacology studies predict that this compound may interact with various enzymes, these predictions require experimental validation through biochemical assays to determine its specific enzymatic targets and to characterize the nature of the inhibition or activation (e.g., competitive, non-competitive) and the corresponding kinetic parameters (e.g., IC₅₀, Kᵢ).
Receptor Binding Affinity and Selectivity Analyses
Similar to other direct binding studies, there is a scarcity of published data from receptor binding assays that specifically investigate the affinity and selectivity of this compound for any particular receptor. Such studies are essential to understand if this compound exerts its effects through receptor-mediated signaling pathways.
Elucidation of Intracellular Signaling Pathways Modulated by this compound
Research into the effects of this compound on intracellular signaling has provided some of the most concrete evidence for its biological activity, particularly in the context of inflammatory pathways.
Nuclear Factor-kappa B (NF-κB) Pathway Modulation Research
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in numerous diseases. Experimental evidence suggests that compounds from Tripterygium wilfordii, including this compound, can modulate this pathway.
A study investigating the immunosuppressive components of Tripterygium wilfordii demonstrated that a fraction containing this compound and other sesquiterpene pyridine (B92270) alkaloids inhibited the NF-κB pathway in HEK293/NF-κB-Luc cells induced by lipopolysaccharide (LPS) researchgate.net. While an IC₅₀ value was reported for the total alkaloid mixture and other specific compounds, the precise contribution and individual IC₅₀ of this compound were not detailed researchgate.net. Network pharmacology and molecular docking studies further support the potential of this compound to interact with components of the NF-κB signaling cascade nih.gov. These computational analyses predict that this compound may bind to key proteins within this pathway, thereby interfering with its activation and the subsequent expression of pro-inflammatory genes. However, direct experimental validation of these specific molecular interactions is still required.
Apoptosis and Cell Cycle Regulation Mechanisms
The induction of apoptosis (programmed cell death) and the regulation of the cell cycle are crucial targets in cancer therapy. Several network pharmacology studies have predicted that this compound may play a role in these processes by targeting key regulatory proteins scispace.comclinicsinoncology.comnih.gov.
These in silico studies have identified potential interactions between this compound and proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family, as well as proteins that control cell cycle progression, including cyclin-dependent kinases (CDKs) and cyclins researchgate.netscispace.comclinicsinoncology.com. The predictions from these computational models provide a valuable roadmap for future experimental investigations. To date, however, there is a lack of direct experimental studies, such as cell-based apoptosis assays (e.g., Annexin V/PI staining) or cell cycle analysis (e.g., flow cytometry), that specifically demonstrate the effects of pure this compound on these processes.
The table below summarizes the predicted molecular targets of this compound based on network pharmacology studies. It is important to reiterate that these are computational predictions and await experimental validation.
| Predicted Target Protein | Associated Pathway/Process | Reference |
| AKT1 | PI3K-Akt Signaling Pathway, Apoptosis | clinicsinoncology.com |
| TP53 | p53 Signaling Pathway, Apoptosis, Cell Cycle Arrest | clinicsinoncology.com |
| TNF | TNF Signaling Pathway, Inflammation, Apoptosis | clinicsinoncology.com |
| CASP3 | Apoptosis | researchgate.net |
| VEGFA | Angiogenesis, Cell Proliferation | researchgate.net |
| BCL2 | Apoptosis | researchgate.net |
| MAPK8 | MAPK Signaling Pathway, Apoptosis, Inflammation | researchgate.net |
Autophagy Pathway Interactions
Currently, there is a notable lack of direct scientific evidence specifically detailing the interactions of Wilforine (B192672) with the autophagy pathway. While other compounds isolated from Tripterygium wilfordii, such as triptolide (B1683669) and celastrol, have been shown to regulate autophagy, similar mechanistic studies on Wilforine are not yet available in the public domain. nih.govresearchgate.net Therefore, a detailed analysis of Wilforine's effects on key autophagy markers and regulatory proteins is not possible at this time.
Table 1: Autophagy-Related Proteins and their Potential Interaction with Tripterygium wilfordii Compounds
| Protein Target | Role in Autophagy | Reported Interaction with T. wilfordii Compounds (Not Specific to Wilforine) |
| Beclin-1 | Essential for the initiation of the autophagosome. nih.gov | Triptolide has been shown to induce autophagy, which would involve the Beclin-1 complex. |
| LC3 (Microtubule-associated protein 1A/1B-light chain 3) | A key marker for autophagosome formation; conversion of LC3-I to LC3-II indicates autophagy activation. nih.gov | Celastrol has been noted to modulate autophagy, implying an effect on LC3 processing. researchgate.net |
| ATG (Autophagy-related genes) Proteins | A family of proteins crucial for various stages of autophagosome formation and maturation. | General extracts of T. wilfordii have been linked to autophagy regulation, suggesting an impact on the ATG machinery. nih.gov |
This table is illustrative of the types of interactions that might be investigated for Wilforine in the future, based on studies of other compounds from the same plant source.
Inflammasome Pathway Interventions
Wilforine has demonstrated anti-inflammatory properties that suggest an intervention in the inflammasome pathway, primarily through the downstream regulation of inflammatory cytokines. The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 activation. nih.gov
Research on extracts from Tripterygium wilfordii has shown an inhibitory effect on the activation of the NLRP3 inflammasome. nih.gov This is achieved by blocking the NF-κB signaling pathway, which is a critical priming step for inflammasome activation. nih.gov The inhibition of this pathway leads to a reduction in joint swelling, inflammatory cell infiltration, and synovial hyperplasia in animal models of arthritis. nih.gov Consequently, a significant decrease in the secretion of IL-1β and IL-18 has been observed. nih.gov
While direct mechanistic studies on Wilforine's interaction with the NLRP3 protein or its ability to inhibit caspase-1 activity are limited, its known effect of reducing levels of IL-1β, IL-6, and TNF-α in inflammatory models points towards an indirect regulatory role on the inflammasome cascade.
Table 2: Wilforine's Impact on Inflammatory Markers
| Marker | Function | Effect of Wilforine/ T. wilfordii Extracts |
| NLRP3 | Sensor protein that initiates inflammasome assembly. nih.gov | Extracts from T. wilfordii inhibit NLRP3 inflammasome activation. nih.gov |
| Caspase-1 | Enzyme that cleaves pro-IL-1β and pro-IL-18 into their active forms. nih.gov | Direct inhibition by Wilforine is not yet demonstrated, but is a plausible mechanism for reduced IL-1β levels. |
| IL-1β | Pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses. nih.gov | Wilforine has been shown to reduce the levels of IL-1β. |
| IL-18 | Pro-inflammatory cytokine involved in T-cell responses. nih.gov | Extracts from T. wilfordii lead to a reduction in IL-18 secretion. nih.gov |
| TNF-α | Pro-inflammatory cytokine involved in systemic inflammation. | Wilforine has been shown to reduce the levels of TNF-α. |
| IL-6 | Pro-inflammatory cytokine with a role in both acute and chronic inflammation. | Wilforine has been shown to reduce the levels of IL-6. |
High-Throughput Screening Methodologies for Mechanistic Insights
High-throughput screening (HTS) is a powerful tool in drug discovery and mechanistic studies, allowing for the rapid screening of large compound libraries against biological targets. mdpi.com However, there are currently no published studies that have employed HTS methodologies to specifically elucidate the molecular mechanisms of Wilforine in the context of autophagy or inflammasome pathways.
Future HTS campaigns could be designed to identify the direct molecular targets of Wilforine. For instance, a target-based screen could assess Wilforine's ability to inhibit the enzymatic activity of key proteins in the inflammasome pathway, such as caspase-1. Phenotypic screens using cell lines with reporter systems for autophagy (e.g., GFP-LC3) or inflammasome activation (e.g., IL-1β secretion assays) could also be utilized to identify compounds that modulate these pathways. nih.govpromegaconnections.com
Biophysical Characterization of Wilforine-Macromolecule Interactions
The biophysical characterization of how a small molecule like Wilforine interacts with its macromolecular targets is crucial for understanding its mechanism of action. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in quantifying these interactions.
Currently, there is a lack of specific biophysical data characterizing the interaction of Wilforine with proteins of the autophagy or inflammasome pathways. One study did, however, utilize molecular docking, a computational biophysical method, to investigate the interaction between Wilforine and P-glycoprotein (P-gp). nih.gov This study predicted the binding of Wilforine to specific amino acid residues within P-gp, suggesting a competitive inhibition mechanism. nih.gov
Table 3: Potential Biophysical Techniques for Studying Wilforine's Interactions
| Technique | Principle | Potential Application for Wilforine |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. | To determine the binding kinetics (association and dissociation rates) and affinity of Wilforine to proteins like NLRP3 or caspase-1. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of two molecules. | To determine the binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy) of Wilforine's interaction with target proteins. |
| Molecular Docking | A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | To predict the binding mode and identify key interacting residues between Wilforine and its potential targets within the autophagy and inflammasome pathways. nih.gov |
Further research employing these biophysical techniques is necessary to elucidate the direct molecular interactions of Wilforine and to validate computational predictions.
Pre Clinical Biological Activity Research of Wilformine
In Vitro Efficacy Studies in Cellular Models
In vitro studies provide valuable insights into the cellular and molecular mechanisms through which a compound exerts its effects. bioagilytix.com These studies often utilize isolated cells or established cell lines to examine specific biological activities.
Immunomodulatory Effects in Isolated Immune Cells
Research into the immunomodulatory effects of compounds like Wilformine often involves examining their impact on the function and activity of isolated immune cells. These studies can reveal how a compound influences immune responses, such as the activation, proliferation, or cytokine production of various immune cell subsets. Immunomodulatory effects can include the suppression or enhancement of immune cell functions. nih.govmdpi.commdpi.comfrontiersin.org
Anti-inflammatory Efficacy in Cellular Inflammation Models
Cellular inflammation models are widely used in vitro to study the mechanisms of inflammation and evaluate the potential of compounds to mitigate inflammatory responses. frontiersin.orgmdpi.complos.org These models often involve stimulating cells with pro-inflammatory agents, such as lipopolysaccharide (LPS), to induce an inflammatory state, characterized by the release of inflammatory mediators like cytokines. plos.orgfrontiersin.org The anti-inflammatory efficacy of a compound is then assessed by its ability to inhibit the production or activity of these mediators or modulate signaling pathways involved in inflammation, such as the NF-κB pathway. mdpi.complos.orgfrontiersin.org
Anti-proliferative and Cytostatic Activities in Cancer Cell Lines
The anti-proliferative and cytostatic activities of compounds are commonly evaluated in vitro using various cancer cell lines. areeo.ac.irnih.govnih.gov These studies assess the compound's ability to inhibit the growth or proliferation of cancer cells. areeo.ac.irnih.govmdpi.com Assays such as the MTT assay are frequently used to measure cell viability and determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values, which indicate the concentration of the compound required to inhibit cell growth by a certain percentage. areeo.ac.irnih.govmdpi.com Research has shown that extracts from Tripterygium wilfordii, from which this compound is isolated, possess anti-proliferative properties in various cancer cell lines. areeo.ac.irroyaltcm.com
Table 1: Examples of In Vitro Anti-proliferative Activity in Cancer Cell Lines (Illustrative based on search capabilities, specific this compound data not explicitly found for table generation)
| Cell Line Type | Example Cell Line | Observed Effect (General for T. wilfordii extracts) |
| Liver Hepatoblastoma | WRL-68 | Growth inhibition areeo.ac.ir |
| Pancreatic Adenocarcinoma | AsPC-1 | Growth inhibition areeo.ac.ir |
| Breast Cancer | SK-BR-3 | Anti-proliferative/cytotoxic effect mdpi.com |
| Melanoma | A2058, SK-MEL-28 | Anti-proliferative/cytotoxic effect mdpi.com |
Neurobiological Activity in Neuronal Cell Cultures
Neuronal cell cultures, including primary neurons and neuronal cell lines, are utilized to investigate the effects of compounds on neuronal function, survival, and interactions with other neural cells like astrocytes and microglia. nih.govsciencellonline.comaxionbiosystems.comlonza.com These in vitro models can help elucidate the potential neurobiological activity of a compound, such as its influence on neuronal activity, neuroinflammation, or neuroprotection. nih.govaxionbiosystems.comnih.gov Primary neuronal cultures are considered valuable tools for studying various aspects of neurobiology. lonza.com
In Vivo Efficacy Studies in Animal Models
In vivo studies using animal models are crucial for evaluating the efficacy of a compound within a complex biological system and assessing its potential for therapeutic use. bioagilytix.comresearchgate.netphysiogenex.com These models aim to mimic human disease conditions to study the compound's effects on disease progression and severity. sabin.orgfrontiersin.orgsyncrosome.com
Immunosuppressive Activity in Autoimmune Disease Models
Given that Tripterygium wilfordii has been traditionally used for autoimmune diseases, research has explored the immunosuppressive activity of its components, including this compound, in animal models of these conditions. semanticscholar.orgmdpi.comgoogle.com Autoimmune diseases are characterized by the immune system attacking the body's own tissues. frontiersin.orgtaconic.comnih.govfrontiersin.org Immunosuppressive compounds aim to modulate or suppress the immune response to prevent or reduce this attack. frontiersin.orgfrontiersin.org Animal models of autoimmune diseases, such as those mimicking rheumatoid arthritis or other conditions, are used to evaluate the ability of a compound to ameliorate disease symptoms and modulate immune markers in vivo. google.comtaconic.comnih.gov Studies have indicated that extracts of Tripterygium wilfordii possess immunosuppressive activity in animal models of autoimmune disease. mdpi.comroyaltcm.comgoogle.com
Table 2: Examples of In Vivo Immunosuppressive Activity in Autoimmune Disease Models (Illustrative based on search capabilities, specific this compound data not explicitly found for table generation)
| Animal Model Type | Disease Mimicked | Observed Effect (General for T. wilfordii extracts) |
| Rodent Models (e.g., rats, mice) | Autoimmune diseases (e.g., arthritis) | Suppression of disease severity, modulation of immune responses mdpi.comroyaltcm.comgoogle.com |
Anti-inflammatory Efficacy in Systemic and Local Inflammation Models
Research into the anti-inflammatory efficacy of this compound in systemic and local inflammation models appears limited in the available search results. However, one study reported that Evonimine (this compound) exhibited significant inhibition of humoral-mediated immunity when using the haemolytic response as an indicator. altogenlabs.com.
General pre-clinical anti-inflammatory research commonly employs various in vivo and in vitro models. In vivo models can include inducing inflammation through agents like carrageenan or croton oil, often assessed by measuring paw or ear edema. nih.gov, scielo.org.mx, researchgate.net, researchgate.net, ejgm.co.uk. In vitro methods may involve assays measuring the inhibition of inflammatory mediator release or the response to stimuli like lipopolysaccharide (LPS) in cell cultures. scielo.org.mx, rsc.org, accscience.com. While these models are standard in anti-inflammatory research, specific detailed findings for this compound in these particular systemic and local inflammation models were not extensively found in the provided search results.
Anti-cancer Activity in Xenograft and Syngeneic Tumor Models
Evaluation of the anti-cancer activity of compounds often involves the use of xenograft and syngeneic tumor models in pre-clinical settings. Xenograft models typically involve implanting human tumor cells or tissues into immunocompromised mice, allowing the study of drug effects on human cancer growth. researchgate.net, nih.gov, nih.gov. Syngeneic models utilize murine tumor cell lines implanted into immunocompetent mice, which are valuable for assessing therapies that interact with the immune system. researchgate.net, altogenlabs.com, medicilon.com, criver.com, nih.gov.
While Tripterygium wilfordii, the source of this compound, is recognized for its anti-cancer properties, specific detailed research findings on the anti-cancer activity of this compound (CID 44584752) itself in xenograft or syngeneic tumor models were not prominently featured in the provided search results.
Cardiovascular Disease Models Research
Diabetic Nephropathy Models Research
Specific pre-clinical research findings for this compound in diabetic nephropathy models were not found in the provided search results. Diabetic nephropathy is a serious complication of diabetes affecting kidney function, and various animal models have been developed to study its pathogenesis and evaluate potential treatments. dovepress.com, nih.gov, plos.org, nih.gov, nih.gov, frontiersin.org, nih.gov. These models aim to replicate features of human diabetic kidney disease, such as albuminuria, changes in glomerular structure, and decline in renal function. While these models are important tools in nephrology research, data specifically on this compound's activity in these models was not available in the search results.
Insecticidal Activity Research in Pest Models
This compound, also referred to as Evonimine or Wilforine (B192672) in some contexts, has shown insecticidal activity in pre-clinical research using pest models. Wilforine demonstrated strong antifeedant effects on the 3rd instar larvae of Mythimna separata Walker. oncodesign-services.com. It also exhibited insecticidal activities against the 3rd instar larvae of the common house mosquito Culex pipiens and adults of the house fly Musca domestica. oncodesign-services.com. Evonimine (this compound) has also been reported to show good anti-feeding activity against the lepidopteran Spodoptera littoralis. altogenlabs.com. Studies suggest that Wilforine may act on myocytes, leading to an increase in cytosolic Ca2+ levels in insects. oncodesign-services.com.
Research in insecticidal activity often involves exposing target pests to the compound under controlled laboratory conditions and observing effects such as mortality, feeding deterrence, or developmental abnormalities. mdpi.com, nih.gov, embrapa.br, researchgate.net. The findings indicate that this compound possesses properties that can negatively impact certain insect species.
Structure-Activity Relationship (SAR) Studies for Biological Response Optimization
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery to understand how modifications to a molecule's chemical structure influence its biological activity. oncodesign-services.com, gardp.org, slideshare.net, nih.gov, collaborativedrug.com, researchgate.net. By synthesizing and testing structurally related compounds, researchers can identify the key functional groups and structural features responsible for a desired biological effect and optimize the compound's potency, selectivity, and other properties. oncodesign-services.com, gardp.org.
Identification of Key Pharmacophoric Features
The identification of key pharmacophoric features is a crucial aspect of SAR studies and rational drug design. A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target and to trigger or block its biological response. slideshare.net, columbiaiop.ac.in, nih.gov, researchgate.net. These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and ionizable groups, arranged in a specific three-dimensional spatial orientation. slideshare.net, columbiaiop.ac.in. Pharmacophore models can be derived from the structures of active ligands (ligand-based) or from the structure of the biological target (structure-based). columbiaiop.ac.in, nih.gov.
Specific details regarding the identified key pharmacophoric features of this compound (CID 44584752) were not found in the provided search results. While the general principles and methods for identifying pharmacophoric features are well-established in the field, their specific application to elucidate the structural determinants of this compound's biological activities was not detailed in the available information.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery and development to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity wikipedia.orgdineshkhedkar.co.innih.gov. The fundamental principle behind QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features dineshkhedkar.co.inscispace.com. By analyzing these relationships in a set of known active and inactive compounds, a predictive model can be developed to estimate the activity of new, untested compounds dineshkhedkar.co.innih.govscispace.com.
QSAR models typically involve calculating various molecular descriptors that quantify different aspects of a compound's structure and properties, such as lipophilicity (e.g., logP), electronic effects (e.g., dipole moment), and steric parameters nih.govscispace.com. These descriptors are then correlated with the measured biological activity using statistical methods like multiple linear regression or machine learning algorithms dineshkhedkar.co.inbiomedres.usfishersci.nl. The quality and predictive power of a QSAR model are assessed through internal validation (e.g., cross-validation) and external validation using a separate test set of compounds biomedres.usfishersci.nldrugs.com.
While this compound has been identified and some of its computed physicochemical properties are available in databases researchgate.net, specific detailed research findings from published QSAR modeling studies focused explicitly on correlating the structural features of this compound or a series of its derivatives with specific biological activities for predictive efficacy were not prominently found in the consulted literature. Computational analyses, such as network pharmacology and molecular docking, which are related to understanding compound-target interactions, have been applied to compounds from Tripterygium wilfordii, including this compound, in the context of exploring potential mechanisms in conditions like cardiovascular disease wikipedia.orgguidetopharmacology.org. These methods, while valuable for target identification and interaction analysis, are distinct from the development and validation of a QSAR model aimed at predicting the quantitative biological efficacy of a compound series based on structural variations.
The absence of detailed published QSAR modeling data for this compound in the search results means that specific data tables illustrating the correlation between structural descriptors and biological activity, or metrics demonstrating the predictive efficacy (such as R², Q², or external validation results) of a this compound-focused QSAR model, cannot be presented here. The computed properties available for this compound, such as molecular weight, topological polar surface area (TPSA), and predicted lipophilicity (logP), could serve as potential descriptors in a hypothetical QSAR study researchgate.net. However, without a reported study detailing the model development and validation for this compound's biological activities, a thorough discussion of its predictive efficacy through QSAR modeling is not possible based on the available information.
Computational and Theoretical Chemistry Studies on Wilformine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are a widely used computational technique to predict the binding orientation (pose) and the affinity between a small molecule ligand, such as Wilformine, and a receptor protein. frontiersin.orgsci-hub.sekarger.comnih.govphytopharmajournal.comnih.govresearchgate.netnih.govijpjournal.comdaneshyari.com This method allows researchers to analyze the potential interactions at the molecular level. frontiersin.orgnih.gov In studies involving Tripterygium wilfordii components, including this compound, molecular docking has been applied to investigate their interactions with various target proteins relevant to different diseases. frontiersin.orgsci-hub.sekarger.comnih.govphytopharmajournal.comnih.govresearchgate.netnih.govijpjournal.comdaneshyari.com
The typical workflow for molecular docking studies involving this compound includes obtaining the three-dimensional structures of target proteins from databases like the RCSB Protein Data Bank (PDB). frontiersin.orgsci-hub.sephytopharmajournal.com The structures of the ligands, including this compound, are typically retrieved from chemical databases such as PubChem or TCMSP, and their energy is minimized before docking. frontiersin.orgphytopharmajournal.comnih.gov Software tools commonly utilized for performing these docking simulations include AutoDockTools, AutoDock Vina, and Discovery Studio. frontiersin.orgnih.govnih.govresearchgate.net
Binding Affinity Prediction and Ranking
Molecular docking simulations are used to predict the binding affinity between a ligand and a target protein. frontiersin.orgsci-hub.sekarger.comresearchgate.net This affinity is often quantified by a scoring function, which estimates the binding energy (e.g., in kcal/mol). sci-hub.seresearchgate.net A lower binding energy or a more favorable docking score generally indicates a stronger and more stable interaction between the compound and the receptor. researchgate.net
This compound has been included in computational studies where the binding affinities of multiple compounds from Tripterygium wilfordii with various protein targets are predicted and ranked. frontiersin.orgsci-hub.sekarger.comnih.govphytopharmajournal.comnih.govresearchgate.netnih.govijpjournal.com These studies often screen compounds based on pharmacokinetic properties like oral bioavailability (OB) and drug-likeness (DL) before proceeding to docking simulations. frontiersin.orgnih.govphytopharmajournal.comnih.govresearchgate.netnih.govijpjournal.com For instance, this compound has been listed with OB and DL values in tables presenting active ingredients considered for molecular docking. frontiersin.orgnih.govphytopharmajournal.comnih.govresearchgate.netnih.govijpjournal.com While specific detailed tables of this compound's predicted binding affinities across a range of targets were not found in the provided search results, its inclusion in these studies indicates its evaluation alongside other compounds for potential target interactions based on predicted binding strength.
Ligand-Protein Interaction Profiling
Analysis of molecular docking results allows for the profiling of interactions between the ligand (this compound) and the target protein at the binding site. This involves identifying the types of interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, and the specific amino acid residues of the protein involved in these interactions. Tools like PyMOL and Ligplot are used to visualize and analyze these complex ligand-protein interactions in three dimensions and two dimensions, respectively. nih.gov While the search results indicate that such interaction analyses are conducted in studies involving this compound, specific detailed interaction profiles of this compound with particular protein targets were not explicitly described in the provided snippets. frontiersin.orgnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure, properties, and reactivity of molecules. Methods such as Density Functional Theory (DFT) are commonly employed for these purposes. jazindia.commdpi.com In the context of natural products research, quantum chemical calculations can provide insights into molecular geometries, electronic distributions (e.g., HOMO-LUMO orbitals, electrostatic potential), and potential reaction pathways.
While the provided search results mention the use of semiempirical computational procedures for conformational search and energy minimization, and "quantum correlation" in studies involving related compounds from Tripterygium wilfordii, and the application of DFT for determining the absolute configuration of related molecules, specific detailed quantum chemical studies focused on elucidating the electronic structure or reactivity of this compound in relation to its biological activity were not extensively described. jazindia.commdpi.complantaedb.comnih.gov The complexity and flexibility of molecules like this compound can make detailed quantum chemical calculations challenging. mdpi.comnih.gov
Frontier Molecular Orbital Analysis and Electrostatic Potential Maps
Frontier Molecular Orbital (FMO) theory is a concept in molecular orbital theory that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict molecular reactivity. taylorandfrancis.comossila.comimperial.ac.ukwikipedia.org The HOMO is the highest energy orbital containing electrons, while the LUMO is the lowest energy orbital that is empty. ossila.com Interactions between the HOMO of one molecule and the LUMO of another are crucial in chemical reactions, particularly those involving electron transfer. ossila.comlibretexts.org Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate HOMO and LUMO energies and visualize these orbitals. ossila.com
Electrostatic potential maps (EPMs) are visualizations that show the distribution of electrostatic potential on the surface of a molecule. unil.chschrodinger.comsobereva.com These maps indicate the charge distribution, with red areas typically representing regions of negative electrostatic potential (electron-rich and potentially susceptible to electrophilic attack) and blue areas representing regions of positive electrostatic potential (electron-poor and potentially susceptible to nucleophilic attack). unil.chyoutube.com EPMs can provide insights into the molecule's reactivity and how it might interact with other charged species or polar environments. wuxiapptec.com While specific FMO analysis and EPMs for this compound were not found, these techniques would be applied to understand its reactive sites and potential interactions.
Reaction Mechanism Elucidation via Transition State Calculations
Elucidating reaction mechanisms involves detailing the step-by-step process of a chemical reaction, including the formation and breaking of bonds and the identification of intermediates and transition states. mt.commit.edu Transition states are high-energy configurations along the reaction pathway that represent the point of maximum energy between reactants and products or intermediates. sumitomo-chem.co.jp Computational chemistry, particularly using methods like DFT, can be used to locate and characterize transition states and calculate activation energies. wuxiapptec.comsumitomo-chem.co.jp This allows researchers to understand the energy profile of a reaction and determine the most favorable reaction pathway. wuxiapptec.comsumitomo-chem.co.jp Theoretical calculations can provide valuable insights into the factors controlling reaction rates and selectivity. sumitomo-chem.co.jp While specific reaction mechanism studies involving this compound were not identified in the search results, computational methods are routinely applied to understand the mechanisms of reactions involving complex organic molecules. mt.commit.eduarxiv.orgrsc.org
Network Pharmacology and Systems Biology Approaches
Network pharmacology and systems biology are approaches that analyze the complex interactions between drugs, targets, and diseases from a holistic, network perspective. nih.govclinicsinoncology.comscispace.com These methods are particularly relevant for studying traditional medicines with multiple components, such as extracts from Tripterygium wilfordii, which are believed to act on multiple targets and pathways. nih.govclinicsinoncology.com
Identification of Multi-Target and Pathway Networks
Network pharmacology aims to identify the multiple targets that a compound or a mixture of compounds may interact with and the biological pathways that are affected by these interactions. nih.govclinicsinoncology.comscispace.com This involves using various databases to predict potential targets and constructing networks that show the relationships between compounds, targets, and diseases. nih.govclinicsinoncology.comscispace.com this compound, as a component of Tripterygium wilfordii, has been included in network pharmacology studies investigating the mechanisms of action of the plant's extracts in various diseases. nih.govresearchgate.netresearchgate.netnih.govsemanticscholar.org These studies often identify a range of potential targets that the active compounds, including this compound, may modulate. clinicsinoncology.comnih.gov
Pathway Enrichment and Protein-Protein Interaction Analysis
Pathway enrichment analysis is a computational method used to identify biological pathways that are statistically overrepresented in a list of genes or proteins that are potential targets of a compound. nih.govcd-genomics.complos.orgnih.gov This helps to understand the broader biological processes and functions that are influenced by the compound's activity. cd-genomics.comnih.gov Protein-protein interaction (PPI) analysis examines how the identified protein targets interact with each other within a biological system, providing insights into functional modules and signaling networks. clinicsinoncology.comscispace.comnih.govnih.gov Studies utilizing network pharmacology on Tripterygium wilfordii extracts, which contain this compound, have employed pathway enrichment analysis (such as KEGG and GO analysis) and PPI network construction to elucidate the mechanisms underlying their therapeutic effects in conditions like cardiovascular disease and Behcet's disease. nih.govclinicsinoncology.comnih.govfrontiersin.org These analyses can highlight key pathways and protein interactions potentially modulated by compounds like this compound. clinicsinoncology.comnih.govfrontiersin.org
In Silico Screening for Novel this compound-like Scaffolds and Scaffold Hopping
In silico screening involves using computational methods to search large databases of chemical compounds for potential drug candidates based on their structural or electronic properties or their predicted interactions with biological targets. Scaffold hopping is a strategy in drug discovery that involves replacing the core structure (scaffold) of a known active compound with a different scaffold while retaining or improving its biological activity. Computational methods can be used to identify novel scaffolds that are chemically dissimilar but have similar biological activity to a reference compound like this compound. This can lead to the discovery of new lead compounds with potentially improved properties. While specific studies on in silico screening for this compound-like scaffolds were not found, these computational techniques are widely used in drug discovery based on known active natural products.
Advanced Analytical Methodologies for Wilformine Research
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Quantification in Research Samples
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of Wilformine in research samples. Method development for this compound involves optimizing parameters such as stationary phase chemistry, mobile phase composition, flow rate, and temperature to achieve adequate resolution, sensitivity, and analysis time. Validation of these methods is crucial to ensure their reliability, accuracy, precision, linearity, range, detection limit, and quantification limit for the intended application ijpsjournal.com. HPLC has been utilized in the separation and purification of sesquiterpene pyridine (B92270) alkaloids from Tripterygium wilfordii, the source plant of this compound semanticscholar.org.
Chiral HPLC for Enantiomeric Purity Assessment
This compound, possessing a complex polycyclic structure with multiple chiral centers, may exist as enantiomers or diastereomers. Assessing the enantiomeric purity of this compound is critical in research, particularly when studying its biological activity, as different enantiomers can exhibit distinct pharmacological profiles. Chiral HPLC employs stationary phases that can differentiate between enantiomers, allowing for their separation and quantification ijpsjournal.comresearchgate.netcity.ac.uk. While specific data on the chiral separation of this compound was not found in the provided sources, the principle of chiral HPLC is directly applicable for assessing its enantiomeric composition if necessary. Method development in chiral HPLC involves selecting the appropriate chiral stationary phase and optimizing the mobile phase (e.g., composition, additives, temperature) to achieve satisfactory enantioselectivity and resolution ijpsjournal.com.
Coupled Techniques (e.g., HPLC-UV, HPLC-PDA, HPLC-Fluorescence)
HPLC is frequently coupled with various detectors to enhance its analytical capabilities in this compound research.
HPLC-UV/PDA: Ultraviolet (UV) and Photodiode Array (PDA) detectors are commonly used due to the presence of chromophores in the this compound structure, allowing for UV-Vis absorption-based detection and quantification. PDA detection provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. HPLC coupled with UV detection has been used in the analysis of Tripterygium root extracts oup.com.
HPLC-Fluorescence: While less commonly reported for this compound itself, fluorescence detection can offer high sensitivity for compounds with native fluorescence or those that can be derivatized to become fluorescent. The applicability to this compound would depend on its inherent fluorescence properties or the feasibility of suitable derivatization strategies.
Coupling HPLC with these detectors provides valuable information for both quantitative analysis and peak characterization in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis in Complex Biological Matrices (pre-clinical)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound, particularly in complex biological matrices encountered in preclinical research. LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This coupling allows for the identification and quantification of this compound even at low concentrations and in the presence of numerous endogenous compounds. LC-MS/MS, a tandem mass spectrometry technique, provides even greater specificity by generating characteristic fragmentation patterns, enabling unambiguous identification and accurate quantification through techniques like Multiple Reaction Monitoring (MRM) nih.govresearchgate.net.
LC-MS/MS methods have been developed and validated for the determination of related compounds like wilforine (B192672) in rat plasma, demonstrating high sensitivity and specificity for pharmacokinetic studies nih.gov. This highlights the applicability of LC-MS/MS for quantifying this compound in preclinical biological samples such as plasma, urine, and tissue extracts. The method for wilforine involved liquid-liquid extraction from plasma and analysis using a Sepax GP-Phenyl column with methanol (B129727) and ammonium (B1175870) formate (B1220265) buffer as the mobile phase, detected by triple-quadrupole mass spectrometry in MRM mode nih.gov. The parent-to-product transitions for wilforine were m/z 867.6 → 206.0 nih.gov. This compound itself has been identified in Tripterygium extracts using LC-MS/MS, with fragmentation patterns noted oup.comresearchgate.netrsc.org.
Metabolite Profiling and Identification (pre-clinical)
Preclinical research often involves studying the metabolism of a compound to understand its fate in the body. LC-MS, particularly high-resolution mass spectrometry (HRMS), is a powerful technique for metabolite profiling and identification of this compound in biological matrices evotec.comsciex.comwuxiapptec.comnih.govmdpi.com. By analyzing samples from in vitro metabolism studies (e.g., with liver microsomes or hepatocytes) or in vivo studies (e.g., plasma, urine, feces), researchers can detect potential metabolites of this compound. HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of metabolites. Subsequent MS/MS experiments provide fragmentation data that aids in elucidating the structures of these metabolites wuxiapptec.com. Untargeted metabolomics approaches using UHPLC-HRMS can be employed to comprehensively profile metabolites in complex biological samples frontiersin.org.
Trace Analysis in Research Samples and Degradation Product Identification
LC-MS is also essential for trace analysis of this compound in various research samples and for identifying potential degradation products. Detecting this compound at very low concentrations is important for assessing its presence in different parts of the plant, in environmental samples, or in biological samples when only minute quantities are available. LC-MS/MS, with its high sensitivity and selectivity, is well-suited for such trace analysis nih.govresearchgate.net.
Identifying degradation products of this compound is crucial for understanding its stability under different conditions (e.g., light, temperature, pH) and for assessing the quality of this compound samples and formulations ijpsjournal.comspectroscopyonline.comculturalheritage.org. LC-MS/MS can be used to analyze stressed samples, detect degradation products based on their mass and fragmentation patterns, and differentiate them from the parent compound and matrix components ijpsjournal.com. Comparing fragmentation patterns of potential degradation products with that of this compound (e.g., base peaks at m/z 746 and 206 observed for this compound and peritassine A) can help in their structural characterization oup.comresearchgate.net.
Capillary Electrophoresis (CE) for High-Resolution Separations and Purity Assessment
Capillary Electrophoresis (CE) is an alternative separation technique that can offer high-resolution separations for charged molecules. CE separates analytes based on their charge-to-size ratio within a narrow capillary tube under an applied electric field nih.gov. While less commonly reported for this compound compared to HPLC and LC-MS in the provided sources, CE could potentially be applied for the analysis of this compound, especially for assessing its purity or separating it from other charged components in a mixture. CE can provide different selectivity compared to chromatography, which can be advantageous for challenging separations nih.gov. The high separation efficiency of CE makes it suitable for purity assessment, allowing for the detection of minor impurities. However, the application of CE to this compound would require specific method development to optimize parameters such as buffer composition, pH, voltage, and detection method.
Analytical Data Highlights
While detailed, comprehensive data tables specifically for this compound analysis across all techniques were not consistently available in the provided sources, the following points summarize key analytical parameters and findings:
LC-MS/MS for Wilforine in Rat Plasma:
Column: Sepax GP-Phenyl column nih.gov.
Mobile Phase: Methanol and 10 mmol/L ammonium formate buffer with 0.1% formic acid (75:25, v/v) nih.gov.
Flow Rate: 1.0 mL/min nih.gov.
Detection: Triple-quadrupole MS, MRM mode nih.gov.
MRM Transitions for Wilforine: [M + H]+ m/z 867.6 → 206.0 nih.gov.
LLOQ: 0.02 ng/mL nih.gov.
Linear Range: 0.02-100 ng/mL nih.gov.
LC-MS/MS Fragmentation of this compound:
Fragmentation patterns similar to peritassine A, with abundant pseudomolecular ion and base peaks at m/z 746 and 206 oup.comresearchgate.net.
HPLC Separation of Tripterygium Alkaloids:
Semipreparative HPLC on a YMC-Pack Ph column using acetonitrile–H2O has been used for purification of related compounds semanticscholar.org.
Interactive Data Table (Illustrative - based on available data for Wilforine as a related compound)
This table presents illustrative data points based on the LC-MS/MS method developed for wilforine, highlighting parameters relevant to the analysis of related sesquiterpene pyridine alkaloids like this compound.
| Analytical Technique | Analyte | Matrix | Column | Mobile Phase | Detection Method | Key Parameter / Finding | Citation |
| LC-MS/MS | Wilforine | Rat Plasma | Sepax GP-Phenyl | Methanol/Ammonium Formate Buffer (75:25) | MRM-MS | LLOQ: 0.02 ng/mL | nih.gov |
| LC-MS/MS | Wilforine | Rat Plasma | Sepax GP-Phenyl | Methanol/Ammonium Formate Buffer (75:25) | MRM-MS | Linear Range: 0.02-100 ng/mL | nih.gov |
| LC-MS/MS | This compound | T. wilfordii Extract | Not specified | Not specified | MS/MS | Fragmentation peaks: m/z 746, 206 | oup.comresearchgate.net |
| HPLC | Alkaloids | T. wilfordii Extract | YMC-Pack Ph | Acetonitrile–H2O | Not specified | Used for purification | semanticscholar.org |
Based on the available information from the conducted search, there are no specific research findings or data detailing the application of microfluidics-based analytical platforms for the high-throughput screening and miniaturization of this compound analysis.
While general analytical techniques like Thin Layer Chromatography (TLC) have been mentioned in the context of analyzing compounds from sources containing this compound, such as Tripterygium wilfordii, the search results did not yield information on the use of microfluidic devices specifically for this compound research epdf.pub.
Therefore, it is not possible to generate content for section 7.4, "Microfluidics-Based Analytical Platforms for High-Throughput Screening and Miniaturization," as requested in the outline, due to the lack of relevant data in the search results.
Pre Clinical Pharmacokinetic and Pharmacodynamic Modeling of Wilformine
Physiologically Based Pharmacokinetic (PBPK) Modeling for In Silico Prediction of Disposition in Pre-clinical Species
Physiologically based pharmacokinetic (PBPK) modeling is a mechanistic approach that integrates drug-specific parameters with physiological and anatomical data of a given species to simulate drug concentration profiles in various tissues and organs over time. pharmaron.comunc.edufrontiersin.org This "in silico" (computer-based) method allows for the prediction of a drug's disposition in pre-clinical species, offering a data-driven approach to enhance decision-making and optimize resources in drug discovery. pharmaron.com PBPK models describe the body as a system of interconnected compartments representing actual tissues, providing advantages in understanding drug behavior within the body and predicting pharmacokinetics. pharmaron.com
PBPK modeling can support early high-throughput screening, pre-clinical model verification, and the optimization of formulations for animal studies. pharmaron.com It is a dynamic approach that combines drug properties with species physiology to simulate drug concentrations in plasma and tissues. pharmaron.com The mechanistic focus of PBPK models captures the mass balance of the drug by incorporating the anatomical, physiological, physical, and chemical processes governing a drug's fate in the body. unc.edu
Absorption and Distribution Simulations in Pre-clinical Models
Simulations of absorption and distribution in pre-clinical models using PBPK modeling involve integrating data on the drug's physicochemical properties with physiological parameters of the animal species. pharmaron.comunc.edufrontiersin.org Key parameters influencing oral drug absorption, such as solubility, dissolution, precipitation, and permeation, are integral to predicting the rate and extent of absorption. drug-dev.com PBPK software utilizes parameters like effective permeability (Peff) and considers factors such as effective permeation surface area, fluid flow rate, and drug concentration in gastrointestinal compartments to simulate the rate of drug permeation. drug-dev.com
While specific data for Wilformine's absorption and distribution simulations in pre-clinical models from PBPK studies were not found in the provided search results, general principles of PBPK modeling indicate that such simulations would involve characterizing this compound's permeability across biological membranes and its distribution into various tissues based on blood flow rates, tissue volumes, and tissue-specific binding. pharmaron.comunc.edufrontiersin.org ADME properties, including absorption and distribution, are fundamental in understanding a compound's behavior in the body. medicilon.comnih.gov
Metabolism and Excretion Pathway Prediction in Pre-clinical Systems
PBPK modeling also facilitates the prediction of metabolism and excretion pathways in pre-clinical systems. pharmaron.comunc.edu This involves incorporating data on the drug's interaction with metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes, and transporters, as well as the function of excretory organs like the liver and kidneys. drugtargetreview.commedicilon.comnih.gov In vitro studies, such as metabolic stability assays and reaction phenotyping, can provide inputs for PBPK models to predict metabolic clearance and identify potential metabolic liabilities. nih.gov Excretion is dependent on processes like kidney filtration, largely based on molecular size and charge, and can also occur through other routes. medicilon.com
Based on network pharmacology analysis related to Tripterygium wilfordii, a source of this compound, ADME properties are considered in the selection of active compounds. scispace.comnih.gov Predicted ADMET properties for this compound (PubChem CID 44584752) from one database include predicted clearance values and half-life, as well as potential interactions with CYP enzymes. cdutcm.edu.cnbidd.group For instance, predicted clearance is 2.815 cdutcm.edu.cn or 2.772 bidd.group, and predicted half-life is 0.738 bidd.group. Predicted CYP inhibition and substrate potential for various isoforms are also listed cdutcm.edu.cnbidd.group. These predicted properties can serve as inputs for PBPK models to simulate metabolism and excretion in pre-clinical species.
While detailed PBPK model-derived predictions specifically for this compound's metabolism and excretion pathways in pre-clinical systems were not found in the search results, the application of PBPK modeling in predicting these processes for other compounds is well-established. pharmaron.comunc.edudrugtargetreview.commedicilon.comfrontiersin.orgnih.gov
Population Pharmacokinetic Modeling in Pre-clinical Animal Cohorts
Population pharmacokinetic (PopPK) modeling analyzes PK data collected from a group of animals (a population) to characterize the typical PK profile of the drug in that population and quantify the variability in PK parameters among individuals. nih.govquantics.co.ukfda.govresearchgate.net This approach is valuable in pre-clinical studies, particularly in toxicology and efficacy studies, as it can utilize sparse sampling data and identify covariates (animal characteristics) that contribute to PK variability. nih.gov PopPK modeling in pre-clinical animal cohorts helps in describing individual PK profiles, building mechanistic models, and can inform interspecies scaling to predict human pharmacokinetics. nih.govquantics.co.uk
PopPK analysis allows for a more mechanistic assessment of PK properties and detailed exploration of covariates, explaining variability between subjects and establishing relationships between drug exposure and relevant PK parameters. mdpi.com This approach can facilitate the selection of dosing schedules. mdpi.com
Specific data from population pharmacokinetic modeling studies of this compound in pre-clinical animal cohorts were not available in the provided search results. However, the principles of PopPK modeling are broadly applicable to characterizing drug variability in animal populations during pre-clinical development. nih.govquantics.co.ukfda.govresearchgate.net
Pharmacodynamic Modeling of this compound's Efficacy in Pre-clinical Disease Models
Pharmacodynamic (PD) modeling in pre-clinical disease models aims to quantify the relationship between drug exposure (as determined by PK studies) and the observed pharmacological effect or efficacy. nih.govcatapult.org.uknih.govbiomodels.comoncodesign-services.com This involves studying how this compound interacts with its biological targets and elicits a response in animal models of relevant diseases. PD studies help characterize the effects exerted by the therapeutic candidate on the host's biological systems and can provide confirmation of target modulation. biomodels.com Analyzing a range of doses and looking at effectiveness over time are key aspects of PD analysis. catapult.org.uk
While this compound is mentioned as having encouraging pre-clinical performance, including immunosuppressive activity oup.com and potential therapeutic effects in preclinical models of cardiovascular disease scispace.comnih.gov, detailed pharmacodynamic modeling data specifically linking this compound exposure to quantifiable efficacy endpoints in specific pre-clinical disease models were not found in the search results. Network pharmacology studies have explored potential mechanisms of action for compounds from Tripterygium wilfordii, including their effects on various targets and pathways relevant to inflammatory and cardiovascular diseases. scispace.comnih.govresearchgate.netnih.gov These studies can provide a basis for designing PD studies and developing PD models for this compound by identifying potential targets and biological responses to measure. scispace.comnih.govresearchgate.netnih.gov
Future Research Directions and Translational Perspectives for Wilformine
Exploration of Novel Therapeutic Applications Beyond Established Areas
Research into Tripterygium wilfordii has indicated potential therapeutic effects in areas such as inflammatory and autoimmune disorders, as well as some anti-cancer activity newdrugapprovals.orgtandfonline.com. Exploring novel therapeutic applications for Wilformine specifically would involve investigating its effects on biological pathways and disease models beyond those traditionally associated with Tripterygium wilfordii extracts. Network pharmacology approaches, which analyze complex interactions between compounds, targets, and diseases, can help reveal potential new therapeutic applications scispace.comnih.gov. Studies utilizing such methods could predict this compound's activity against a wider range of conditions by identifying its potential targets and associated biological pathways nih.gov. For instance, network pharmacology has been used to explore the mechanisms of Tripterygium wilfordii against cardiovascular disease, potentially uncovering novel applications for its components nih.gov.
Development of Advanced Delivery Systems for Targeted Research Compound Distribution
The development of advanced delivery systems is a critical area for future this compound research to ensure targeted distribution of the compound to specific tissues or cells under investigation nih.govmdpi.com. Traditional delivery methods may lead to suboptimal concentrations at the site of interest or affect non-target areas. Novel drug delivery systems (NDDS), including nanoparticle-based carriers, liposomes, and other nanostructured systems, offer the potential to enhance the bioavailability, stability, and targeted accumulation of therapeutic agents mdpi.comijcrt.org. Research in this area could focus on encapsulating this compound within these systems to improve its delivery profile for experimental studies mdpi.com. For example, lipid nanoparticles (LNPs) are being explored for targeted delivery of various therapeutics, and similar approaches could be investigated for this compound nih.govcas.org. The design of such systems would consider the physicochemical properties of this compound to optimize encapsulation efficiency and targeted release cas.orgku.dk.
Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization
Addressing Challenges in Natural Product Sourcing and Sustainable Synthesis
This compound is a natural product, typically isolated from Tripterygium wilfordii mdpi.com. Sourcing natural products can present challenges related to the availability and consistency of raw materials, potential overharvesting, and the need for sustainable practices arjunanatural.com. Future research should address these challenges by exploring sustainable sourcing methods for Tripterygium wilfordii or investigating alternative, potentially more sustainable, sources of this compound or related compounds arjunanatural.com. Additionally, developing efficient and sustainable synthetic or semi-synthetic routes for producing this compound could provide a more reliable and environmentally friendly supply for research purposes nutrinews.com. Research into synthetic accessibility scores can inform the feasibility of chemical synthesis bidd.group.
Collaborative Research Frameworks for Accelerating this compound Investigations
Collaborative research frameworks involving multiple stakeholders, including academic institutions, research organizations, and potentially industry partners, can significantly accelerate the investigation of this compound scielo.brnih.gov. These frameworks facilitate the sharing of knowledge, resources, and diverse perspectives, which is crucial for tackling complex research questions scielo.bryaktack.com. Establishing collaborative networks focused on this compound research could enable more comprehensive studies, from basic characterization to the exploration of its potential in various biological systems nih.govdot.gov. Such collaborations can leverage different areas of expertise, such as natural product chemistry, pharmacology, advanced drug delivery, and computational biology, to advance the understanding and potential applications of this compound more effectively researchgate.net.
Opportunities for this compound as a Chemical Probe for Biological Systems
Chemical probes are small molecules used to perturb biological systems and study the function of specific proteins or pathways nih.govwelch1.org. This compound's distinct chemical structure and potential biological activities suggest opportunities for its use as a chemical probe nih.govcdutcm.edu.cn. Research could focus on characterizing this compound's interactions with specific biological targets with high affinity and selectivity to establish it as a valuable tool for investigating cellular processes nih.gov. Utilizing this compound as a chemical probe could help elucidate the mechanisms underlying its observed effects and uncover new biological insights pitt.edu. This involves rigorous validation to ensure the probe's specificity and potency for its intended target in biological assays nih.gov.
Q & A
Advanced Research Question
- Target deconvolution : Use CRISPR-Cas9 screens or proteomics (e.g., SILAC) to identify binding partners .
- Orthogonal assays : Confirm specificity via RNA interference (siRNA) or competitive binding assays.
- Network pharmacology : Map interaction networks using databases like STRING or KEGG .
What spectroscopic and chromatographic techniques are critical for confirming this compound’s molecular structure and purity?
Basic Research Question
- NMR spectroscopy : Assign all protons and carbons, with DEPT and HSQC for stereochemical clarity .
- HPLC-DAD/MS : Ensure peak homogeneity and rule out co-eluting impurities.
- Elemental analysis : Validate empirical formula (C, H, N content) .
How can researchers optimize the synthetic pathway of this compound analogs to improve yield while maintaining bioactivity?
Advanced Research Question
- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, catalyst loading) .
- Catalytic methods : Explore asymmetric catalysis for stereocontrol.
- Bioactivity-guided fractionation : Test intermediates in bioassays to retain pharmacophore integrity .
What are the key considerations when designing dose-response experiments to evaluate this compound’s efficacy in preclinical models?
Basic Research Question
- Dose range : Use log-scale concentrations (e.g., 0.1–100 µM) to capture sigmoidal curves .
- Pharmacokinetics : Monitor plasma half-life and bioavailability via LC-MS/MS.
- Endpoint selection : Align with translational goals (e.g., tumor volume reduction in xenografts) .
What statistical approaches are most robust for analyzing synergistic effects between this compound and existing therapeutic agents?
Advanced Research Question
- Combination Index (CI) : Apply the Chou-Talalay method (CI < 1 indicates synergy) .
- Bliss independence model : Quantify additive vs. synergistic effects.
- Machine learning : Train models on dose-response matrices to predict optimal ratios .
How should researchers conduct stability studies to assess this compound’s shelf-life under varying storage conditions?
Basic Research Question
- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months, with periodic HPLC checks .
- Forced degradation : Test under acidic, basic, oxidative, and photolytic conditions.
- ICH guidelines : Follow Q1A(R2) for protocol standardization .
What in silico modeling techniques are effective in predicting this compound’s binding affinities to novel protein targets?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
